2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride
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Overview
Description
2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 4-methylthiazole with an appropriate amine and a carbonyl compound under controlled conditions. One common method involves the use of thiourea and α-haloketones in the presence of a base, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Methylthiazole: Shares the thiazole ring but lacks the amino and carbonyl groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
2-Amino-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClN2OS |
---|---|
Molecular Weight |
192.67 g/mol |
IUPAC Name |
2-amino-1-(4-methyl-1,3-thiazol-5-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3H,2,7H2,1H3;1H |
InChI Key |
MSFMQYMPURPURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)CN.Cl |
Origin of Product |
United States |
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